molecular formula C35H75N2O7P B15192742 Einecs 272-467-0 CAS No. 68845-40-9

Einecs 272-467-0

Cat. No.: B15192742
CAS No.: 68845-40-9
M. Wt: 667.0 g/mol
InChI Key: XCVGXGJOZKKNCH-XXAVUKJNSA-N
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Description

Einecs 272-467-0, also known as 2,2’-azobis(2-methylpropionitrile), is a chemical compound widely used in various industrial and research applications. It is a white crystalline powder that is soluble in organic solvents and is known for its role as a radical initiator in polymerization processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2’-azobis(2-methylpropionitrile) is typically synthesized through the reaction of acetone cyanohydrin with hydrazine. The reaction proceeds as follows:

    Acetone cyanohydrin preparation: Acetone reacts with hydrogen cyanide to form acetone cyanohydrin.

    Reaction with hydrazine: Acetone cyanohydrin is then reacted with hydrazine to produce 2,2’-azobis(2-methylpropionitrile).

The reaction conditions usually involve maintaining a controlled temperature and pH to ensure the desired product’s purity and yield.

Industrial Production Methods

In industrial settings, the production of 2,2’-azobis(2-methylpropionitrile) is scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher efficiency and consistency in product quality. The process involves:

    Continuous feeding of reactants: Acetone cyanohydrin and hydrazine are continuously fed into the reactor.

    Temperature control: The reaction mixture is maintained at an optimal temperature to maximize yield.

    Product isolation: The final product is isolated through crystallization and purification steps.

Chemical Reactions Analysis

Types of Reactions

2,2’-azobis(2-methylpropionitrile) primarily undergoes decomposition reactions to generate free radicals. These radicals are highly reactive and can initiate various polymerization processes.

    Decomposition: Upon heating, 2,2’-azobis(2-methylpropionitrile) decomposes to form nitrogen gas and two 2-cyanoprop-2-yl radicals.

    Radical polymerization: The generated radicals can initiate the polymerization of monomers such as styrene, acrylonitrile, and methyl methacrylate.

Common Reagents and Conditions

    Reagents: Monomers like styrene, acrylonitrile, and methyl methacrylate.

    Conditions: Elevated temperatures (typically 60-80°C) and inert atmosphere (e.g., nitrogen or argon) to prevent unwanted side reactions.

Major Products

The major products formed from the reactions involving 2,2’-azobis(2-methylpropionitrile) are polymers such as polystyrene, polyacrylonitrile, and polymethyl methacrylate. These polymers have wide-ranging applications in various industries.

Scientific Research Applications

2,2’-azobis(2-methylpropionitrile) is extensively used in scientific research due to its ability to generate free radicals. Some of its key applications include:

    Polymer chemistry: Used as a radical initiator in the synthesis of various polymers.

    Biology: Employed in the study of radical-induced damage to biological molecules.

    Medicine: Investigated for its potential in drug delivery systems and controlled release formulations.

    Industry: Utilized in the production of plastics, adhesives, and coatings.

Mechanism of Action

The primary mechanism by which 2,2’-azobis(2-methylpropionitrile) exerts its effects is through the generation of free radicals. Upon thermal decomposition, it produces nitrogen gas and two 2-cyanoprop-2-yl radicals. These radicals can initiate polymerization by reacting with monomers, leading to the formation of polymer chains. The molecular targets and pathways involved are primarily related to the radical-induced polymerization processes.

Comparison with Similar Compounds

2,2’-azobis(2-methylpropionitrile) is often compared with other radical initiators such as benzoyl peroxide and potassium persulfate.

    Benzoyl peroxide: Similar to 2,2’-azobis(2-methylpropionitrile), benzoyl peroxide decomposes to form free radicals. it is more commonly used in the polymerization of vinyl chloride and in the production of polystyrene.

    Potassium persulfate: This compound is another radical initiator used in polymerization reactions. It is water-soluble and often used in aqueous polymerization processes.

The uniqueness of 2,2’-azobis(2-methylpropionitrile) lies in its ability to generate radicals at relatively lower temperatures compared to other initiators, making it suitable for a broader range of polymerization reactions.

Similar Compounds

  • Benzoyl peroxide
  • Potassium persulfate
  • Azobisisobutyronitrile (AIBN)

These compounds share similar radical-initiating properties but differ in their decomposition temperatures, solubility, and specific applications.

Properties

CAS No.

68845-40-9

Molecular Formula

C35H75N2O7P

Molecular Weight

667.0 g/mol

IUPAC Name

(Z)-N-(2-aminoethyl)-N-(2-hydroxyethyl)octadec-9-enamide;phosphoric acid;tridecan-1-ol

InChI

InChI=1S/C22H44N2O2.C13H28O.H3O4P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(26)24(19-18-23)20-21-25;1-2-3-4-5-6-7-8-9-10-11-12-13-14;1-5(2,3)4/h9-10,25H,2-8,11-21,23H2,1H3;14H,2-13H2,1H3;(H3,1,2,3,4)/b10-9-;;

InChI Key

XCVGXGJOZKKNCH-XXAVUKJNSA-N

Isomeric SMILES

CCCCCCCCCCCCCO.CCCCCCCC/C=C\CCCCCCCC(=O)N(CCN)CCO.OP(=O)(O)O

Canonical SMILES

CCCCCCCCCCCCCO.CCCCCCCCC=CCCCCCCCC(=O)N(CCN)CCO.OP(=O)(O)O

Origin of Product

United States

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